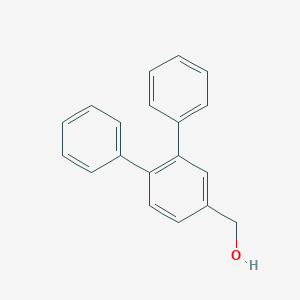
O-methyl 4-chlorobenzoylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl 4-chlorobenzoylthiocarbamate is a chemical compound that belongs to the class of carbamothioates It is characterized by the presence of a chlorobenzoyl group attached to a carbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-methyl 4-chlorobenzoylthiocarbamate can be synthesized through the reaction of benzoyl isothiocyanates with methanol. The reaction typically involves the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction routes. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-methyl 4-chlorobenzoylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
O-methyl 4-chlorobenzoylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of O-methyl 4-chlorobenzoylthiocarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-methyl (4-fluorobenzoyl)carbamothioate
- O-methyl (4-methylbenzoyl)carbamothioate
Uniqueness
O-methyl 4-chlorobenzoylthiocarbamate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8ClNO2S |
|---|---|
Poids moléculaire |
229.68g/mol |
Nom IUPAC |
O-methyl N-(4-chlorobenzoyl)carbamothioate |
InChI |
InChI=1S/C9H8ClNO2S/c1-13-9(14)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,14) |
Clé InChI |
PZAOODQXKLKIJZ-UHFFFAOYSA-N |
SMILES |
COC(=S)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
COC(=S)NC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylene-3-(phenylsulfonyl)hexahydro-2H-isoxazolo[2,3-a]pyridine](/img/structure/B514934.png)
![Trimethyl-[5-(4-methylphenyl)sulfonyl-4-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-dienyl]silane](/img/structure/B514937.png)
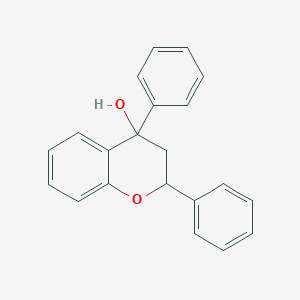
![N-[(2-methylphenyl)(phenyl)methylene]benzamide](/img/structure/B514941.png)
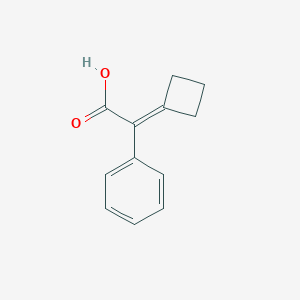
![1-[1,5-dimethyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B514943.png)
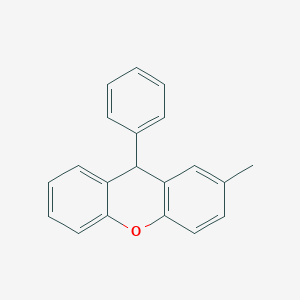
![[1,1'-Biphenyl]-4-yl(1-tert-butyl-2-phenyl-3-azetidinyl)methanone](/img/structure/B514947.png)
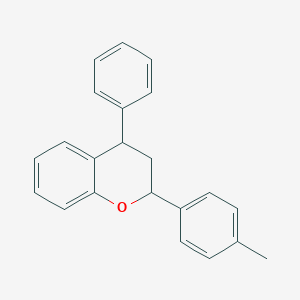
![1-Tert-butyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzene](/img/structure/B514949.png)
![2,6-Dimethyl-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B514951.png)
![2-{[(4-Methylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B514953.png)
![Benzaldehyde {[(4-methylphenyl)sulfonyl]oxy}hydrazone](/img/structure/B514954.png)
